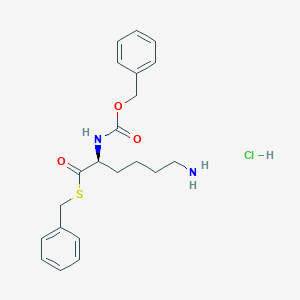

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride

Descripción general

Descripción

Z-L-Lys-SBzl hydrochloride is the hydrochloride salt of thiobenzyl benzyloxycarbonyl-L-lysinate. It is a substrate for a sensitive colorimetric assay for trypsin-like enzymes. It contains a thiobenzyl benzyloxycarbonyl-L-lysinate(1+).

Mecanismo De Acción

Target of Action

Z-Lys-SBzl HCl, also known as Z-L-Lys-SBzl hydrochloride, is primarily used to identify and characterize specific protease/esterase/granzyme activities associated with lymphocyte cytoplasmic granules . These enzymes play a crucial role in the immune response, particularly in cell-mediated immunity.

Mode of Action

Z-Lys-SBzl HCl acts as a substrate for these enzymes. It is specifically designed to interact with the active sites of these enzymes, allowing them to cleave the compound at specific points. This interaction results in the release of a chromophore, which can be detected and measured, providing a quantitative readout of enzyme activity .

Biochemical Pathways

The primary biochemical pathway affected by Z-Lys-SBzl HCl is the proteolytic pathway associated with lymphocyte cytoplasmic granules. These granules contain a variety of enzymes, including proteases, esterases, and granzymes, which are involved in the degradation of proteins and peptides. The action of Z-Lys-SBzl HCl allows for the measurement and characterization of these enzymatic activities .

Result of Action

The cleavage of Z-Lys-SBzl HCl by target enzymes results in the release of a chromophore. This can be detected and quantified, providing a measure of the enzymatic activity present in the sample. This allows researchers to identify and characterize the enzymes present in lymphocyte cytoplasmic granules .

Action Environment

The action of Z-Lys-SBzl HCl is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect enzyme activity and thus the rate of Z-Lys-SBzl HCl cleavage. Additionally, the presence of other molecules, such as enzyme inhibitors or activators, can also influence the reaction .

Actividad Biológica

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride, with the CAS number 69861-89-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical characteristics, biological properties, and relevant research findings.

Molecular Structure:

- Molecular Formula: CHClNOS

- Molecular Weight: 422.97 g/mol

- CAS Number: 69861-89-8

The compound features a thioate group, which is significant for its biological interactions. The presence of the benzyloxy and amino groups contributes to its solubility and reactivity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antioxidant Properties: The compound may exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

- A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, suggesting a promising alternative treatment option .

- Enzyme Inhibition:

- Antioxidant Activity:

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Peptide Synthesis

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is utilized in peptide synthesis due to its protective group properties. The benzyloxycarbonyl (Cbz) group provides stability during the synthesis process, allowing for the selective deprotection of amino acids. This is crucial for constructing complex peptides that may be used in therapeutic applications.

Drug Development

The compound plays a role in drug development as a building block for bioactive peptides. Its structural features can be modified to enhance pharmacological properties, making it a valuable candidate in creating new therapeutic agents targeting various diseases, including cancer and metabolic disorders.

Bioconjugation Techniques

In bioconjugation, this compound serves as a linker for attaching drugs to biomolecules such as antibodies or proteins. This application is essential for developing targeted drug delivery systems that improve the efficacy and reduce the side effects of treatments.

Data Table: Comparison of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Peptide Synthesis | Used as a protective group for amino acids | Facilitates synthesis of complex peptides |

| Drug Development | Serves as a building block for bioactive compounds | Potential new therapies for cancer |

| Bioconjugation | Acts as a linker for drug attachment to biomolecules | Enhances targeted delivery of therapeutics |

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the effectiveness of using this compound in synthesizing a peptide with enhanced stability and bioactivity compared to traditional methods. The incorporation of the benzyloxycarbonyl group allowed for selective deprotection under mild conditions, yielding higher purity and yield of the final product.

Case Study 2: Targeted Drug Delivery

In another research project, this compound was employed to create a bioconjugate that linked an anticancer drug to an antibody targeting tumor cells. The study showed that the conjugated drug exhibited improved specificity and reduced systemic toxicity, highlighting the potential of this compound in developing effective cancer therapies.

Propiedades

IUPAC Name |

S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S.ClH/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDSXGXPDJRQAV-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20990136 | |

| Record name | S-Benzyl 6-amino-2-{[(benzyloxy)(hydroxy)methylidene]amino}hexanethioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69861-89-8 | |

| Record name | Hexanethioic acid, 6-amino-2-(((phenylmethoxy)carbonyl)amino)-, S-(phenylmethyl) ester, monohydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069861898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzyl 6-amino-2-{[(benzyloxy)(hydroxy)methylidene]amino}hexanethioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.